3-Isothiocyanatopentane
Overview
Description
3-Isothiocyanatopentane is an organic compound with the molecular formula C6H11NS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Scientific Research Applications
3-Isothiocyanatopentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatopentane typically involves the reaction of primary amines with carbon disulfide, followed by the treatment with a desulfurating agent. One common method involves the use of propane phosphonic acid anhydride (T3P) as a desulfurating agent. The reaction proceeds as follows:
- The primary amine reacts with carbon disulfide to form a dithiocarbamate intermediate.
- The dithiocarbamate intermediate is then treated with T3P to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reaction Conditions: Typically, these reactions are carried out under mild to moderate temperatures and in the presence of suitable solvents such as dichloromethane or ethanol.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Comparison with Similar Compounds
- 1-Isothiocyanatopentane
- 2-Isothiocyanatopentane
- 4-Isothiocyanatopentane
Comparison: 3-Isothiocyanatopentane is unique due to the position of the isothiocyanate group on the third carbon of the pentane chain. This positional isomerism can lead to differences in reactivity and biological activity compared to its isomers. For example, the reactivity with nucleophiles and the ability to form specific products can vary based on the position of the isothiocyanate group .
Properties
IUPAC Name |
3-isothiocyanatopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYFNXKCXDLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336825 | |
Record name | 3-Isothiocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201224-89-7 | |
Record name | 3-Isothiocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201224-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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